molecular formula C9H16O3 B14176750 Methyl 4-methoxyhept-6-enoate CAS No. 918972-69-7

Methyl 4-methoxyhept-6-enoate

Cat. No.: B14176750
CAS No.: 918972-69-7
M. Wt: 172.22 g/mol
InChI Key: GXMONJWXGMZQOQ-UHFFFAOYSA-N
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Description

Methyl 4-methoxyhept-6-enoate is a methyl ester characterized by a heptenoate backbone substituted with a methoxy group at the 4-position and a double bond at the 6-position. The methoxy group enhances polarity and may influence solubility in polar solvents, while the ester functionality suggests utility in organic synthesis or industrial applications, such as fragrances or polymer precursors.

Properties

CAS No.

918972-69-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 4-methoxyhept-6-enoate

InChI

InChI=1S/C9H16O3/c1-4-5-8(11-2)6-7-9(10)12-3/h4,8H,1,5-7H2,2-3H3

InChI Key

GXMONJWXGMZQOQ-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(=O)OC)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxyhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxyhept-6-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxyhept-6-enoate depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The double bond and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key structural analogs include:

  • Ethyl 6-methyl-4-oxohept-6-enoate (CAS 137123-79-6): Features an ethyl ester, oxo group at position 4, and methyl substituent at position 6 .
  • Sandaracopimaric acid methyl ester and Z-communic acid methyl ester : Diterpene-derived methyl esters with complex bicyclic frameworks .
  • Methyl salicylate : A simpler aromatic ester used in VOC studies .
Table 1: Structural and Functional Group Differences
Compound Ester Group Substituent (Position) Backbone Structure
Methyl 4-methoxyhept-6-enoate Methyl Methoxy (C4) Linear hept-6-enoate
Ethyl 6-methyl-4-oxohept-6-enoate Ethyl Oxo (C4), Methyl (C6) Linear hept-6-enoate
Sandaracopimaric acid methyl ester Methyl Bicyclic diterpene Polycyclic diterpenoid

Physicochemical Properties

Data inferred from methyl ester analogs (Tables 3 in ):

Table 2: Inferred Physical Properties
Property This compound* Ethyl 6-methyl-4-oxohept-6-enoate Methyl salicylate
Molecular Weight (g/mol) ~174.2 186.2 152.1
Boiling Point (°C) ~220–240 (estimated) 245–260 222
Solubility Moderate in polar solvents Low in water, high in organics Miscible in ethanol
Vapor Pressure (kPa) ~0.01–0.1 (estimated) <0.01 0.03 (at 25°C)

*Estimates based on methyl ester analogs. The methoxy group may increase polarity compared to oxo or methyl substituents, enhancing water solubility relative to Ethyl 6-methyl-4-oxohept-6-enoate.

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